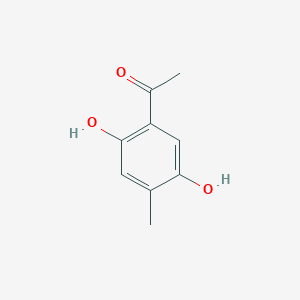

1-(2,5-Dihydroxy-4-methylphenyl)ethanone

Description

Significance in Contemporary Chemical and Biological Investigations

While research into the specific bioactivities of 1-(2,5-Dihydroxy-4-methylphenyl)ethanone is ongoing, its identification within plants known for their traditional medicinal properties suggests a potential for further scientific inquiry. Its structural analogs and related phenolic compounds are often investigated for a range of biological effects, which may spur future studies into the unique properties of this particular molecule. The compound serves as a subject of interest in phytochemical analyses, contributing to a broader understanding of the chemical diversity found in nature.

Natural Occurrence and Biosynthetic Context

This compound has been identified as a naturally occurring compound, isolated from both fungal and botanical sources. Its biosynthesis is likely linked to pathways producing other phenolic compounds within these organisms.

Isolation from Fungal Endophytes (e.g., Nodulisporium sp.)

Information regarding the isolation of this compound from the fungal endophyte Nodulisporium sp. is not available in the currently reviewed scientific literature.

Identification in Botanical Sources (e.g., Paeonia suffruticosa, Paeonia lactiflora)

This compound has been successfully isolated from botanical sources, most notably from the root bark of Paeonia suffruticosa. researchgate.net This plant, also known as the tree peony, is a rich source of various phenolic compounds and has a long history of use in traditional medicine. nih.gov While the broader chemical profiles of Paeonia lactiflora have been studied, the specific isolation of this compound from this particular species is less documented in available research. bwise.krresearchgate.net

Below is a table summarizing the documented botanical sources of this compound.

| Botanical Source | Plant Part | Reference |

| Paeonia suffruticosa | Root Bark | researchgate.net |

Relationship to Marine Natural Products and Bisabolene (B7822174) Derivatives

Current scientific literature does not establish a direct relationship or biosynthetic connection between this compound and marine natural products or bisabolene derivatives.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10O3 |

|---|---|

Molecular Weight |

166.17 g/mol |

IUPAC Name |

1-(2,5-dihydroxy-4-methylphenyl)ethanone |

InChI |

InChI=1S/C9H10O3/c1-5-3-9(12)7(6(2)10)4-8(5)11/h3-4,11-12H,1-2H3 |

InChI Key |

RYZUSWFYHRXXRU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1O)C(=O)C)O |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for 1 2,5 Dihydroxy 4 Methylphenyl Ethanone and Analogues

Total Synthesis Approaches to 1-(2,5-Dihydroxy-4-methylphenyl)ethanone

The total synthesis of this compound, a substituted hydroxyacetophenone, can be efficiently achieved through the Fries rearrangement. This reaction involves the transformation of a phenolic ester into a hydroxy aryl ketone with the aid of a Lewis acid catalyst. wikipedia.org A plausible and widely utilized synthetic route commences with the acetylation of 2-methylhydroquinone to form the corresponding diacetate ester.

This intermediate, upon being subjected to a Fries rearrangement, facilitates the migration of one of the acetyl groups to the aromatic ring. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). The regioselectivity of this acylation is influenced by reaction conditions like temperature and solvent. wikipedia.orgajchem-a.com To favor the desired product, this compound, conditions are optimized to direct the acetyl group to the position ortho to a hydroxyl group. A general procedure for a similar synthesis of 2-hydroxy-5-methylacetophenone from p-cresyl acetate (B1210297) involves heating the reactant with aluminum chloride, followed by quenching with ice and extraction. chemicalbook.com This established methodology for related hydroxyacetophenones provides a reliable framework for the synthesis of the target compound.

Methodologies for Synthesizing Structurally Related Aromatic Ethanones and Phenolic Derivatives

The synthesis of compounds structurally related to this compound relies on versatile and well-established chemical reactions that allow for the construction of the core hydroxyaryl ketone scaffold and subsequent modification.

The Fries rearrangement is a cornerstone reaction in the synthesis of hydroxyaryl ketones and is thus highly applicable for creating analogues. wikipedia.orgajchem-a.com This reaction involves the rearrangement of a phenolic ester to an ortho- or para-hydroxyaryl ketone. wikipedia.org The choice of catalyst, solvent, and temperature critically determines the ratio of the resulting ortho and para isomers. ajchem-a.com Generally, lower temperatures tend to favor the formation of the para-product, while higher temperatures favor the ortho-isomer. ajchem-a.com

The reaction mechanism begins with the coordination of a Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the ester. This coordination polarizes the acyl group, facilitating its cleavage to form an acylium carbocation. wikipedia.org This electrophile then attacks the activated aromatic ring in a process analogous to a Friedel-Crafts acylation, leading to the C-acylated product. wikipedia.org Recent advancements have explored mechanochemical approaches to the Fries rearrangement, which can offer quantitative conversion, reduced reaction times, and solvent-free conditions, enhancing the green credentials of the synthesis. chemrxiv.orgresearchgate.netresearchgate.net

Table 1: Influence of Reaction Conditions on Fries Rearrangement Selectivity

| Condition | Effect on Isomer Ratio (ortho vs. para) | Rationale | Reference |

|---|---|---|---|

| Low Temperature | Favors para-product | The para-position is thermodynamically more stable and kinetically favored under these conditions. | ajchem-a.com |

| High Temperature | Favors ortho-product | The ortho-product can form a more stable chelated complex with the Lewis acid catalyst, which is favored at higher temperatures. | ajchem-a.com |

| Polar Solvent | Favors para-product | Polar solvents can solvate the reaction intermediates, disfavoring the formation of the ortho-chelate complex. | chemrxiv.org |

| Nonpolar Solvent | Favors ortho-product | Nonpolar solvents do not effectively solvate intermediates, thus favoring the intramolecular pathway leading to the ortho-product. | chemrxiv.org |

The synthesis of diverse analogues often requires the introduction of various substituents onto the aromatic ring. Regioselective alkylation of quinone and hydroquinone (B1673460) precursors is a direct method for achieving this. For instance, organometallic reagents have been employed for the regioselective alkylation of the quinone nucleus. acs.org Specifically, organocadmium reagents have demonstrated efficacy in the monoalkylation of quinones. acs.org Such strategies allow for the precise placement of alkyl groups on the hydroquinone scaffold before it is converted into the final ethanone (B97240) product.

Functional group interconversion (FGI) is another essential strategy that enables the transformation of one functional group into another, thereby expanding the library of accessible derivatives from a common intermediate. solubilityofthings.com In the context of phenolic compounds, FGI can include:

Etherification: Converting the phenolic hydroxyl groups into ethers (e.g., methoxy (B1213986) or butoxy groups) to alter solubility and electronic properties.

Esterification: Transforming hydroxyl groups into esters. wikipedia.org

Nitration followed by reduction: Introduction of a nitro group onto the aromatic ring, which can then be reduced to an amine. This amine can be further modified or converted into other functionalities, such as a hydroxyl group via a diazonium salt intermediate. youtube.com

Halogenation: The introduction of halogen atoms, which can serve as handles for further cross-coupling reactions to introduce more complex substituents.

These FGI reactions are fundamental tools in synthetic organic chemistry for manipulating the structure and properties of molecules. solubilityofthings.comub.edu

Preparation and Characterization of Designed Analogues and Derivatives

The synthesis of designed analogues is followed by rigorous characterization to confirm their structure and purity. A variety of spectroscopic and analytical techniques are employed for this purpose. For example, the synthesis of chalcone (B49325) derivatives starting from substituted 2-hydroxy acetophenones involves condensation with aromatic aldehydes. The resulting products are then characterized using methods such as IR, ¹H NMR, and ¹³C NMR spectroscopy, and in some cases, X-ray diffraction to confirm the molecular structure.

Similarly, the synthesis of β-diketone derivatives from 1-(2-Hydroxy-5-methyl-phenyl)-ethanone has been reported. orientjchem.org This process involves an initial esterification followed by a Baker-Venkataraman transformation. The characterization of the resulting β-diketone ligand and its metal complexes is comprehensive, utilizing HR-MS, elemental analysis, ¹H NMR, ¹³C NMR, DEPT, D₂O exchange, and FTIR. orientjchem.org

Table 2: Characterization Data for an Exemplary Analogue: 1-(2-Hydroxy-5-methyl-phenyl)-3-(4-propoxy-phenyl)-propane-1,3-dione

| Technique | Observed Data / Findings | Reference |

|---|---|---|

| Yield and Melting Point | Yield: 71%, m.p. 190°C | orientjchem.org |

| FTIR | Used to study the keto-enol tautomerism of the β-diketone structure. | orientjchem.org |

| ¹H NMR & ¹³C NMR | Confirms the presence of all expected proton and carbon environments in the final structure. | orientjchem.org |

| HR-MS (High-Resolution Mass Spectrometry) | Provides the exact mass of the molecule, confirming its elemental composition. | orientjchem.org |

| Elemental Analysis | Determines the percentage composition of C, H, and O, matching the calculated values for the molecular formula. | orientjchem.org |

Investigation of Biological Activities in Vitro and Non Human in Vivo Models

Antioxidant Activity Profiling (In Vitro Assays)

The antioxidant potential of a compound is its ability to neutralize harmful free radicals, thereby mitigating oxidative stress, which is implicated in numerous pathological conditions. The antioxidant capacity of 1-(2,5-Dihydroxy-4-methylphenyl)ethanone has been evaluated through various in vitro assays that measure its radical scavenging and reducing capabilities. Commonly employed methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) assay.

While specific quantitative data for this compound is not extensively available in the public domain, the antioxidant activity of structurally related dihydroxyacetophenones has been reported. For instance, studies on 2',5'-dihydroxyacetophenone (B116926) have demonstrated its capacity to scavenge DPPH radicals. The presence of hydroxyl groups on the phenyl ring is crucial for the antioxidant activity of phenolic compounds. These groups can donate a hydrogen atom to free radicals, thereby stabilizing them. The position and number of hydroxyl groups, as well as the presence of other substituents on the aromatic ring, can significantly influence the antioxidant potency. Further research is required to quantify the specific antioxidant profile of this compound and to establish its relative efficacy compared to well-known antioxidants.

Antimicrobial and Antifungal Activity Evaluations (In Vitro)

The increasing prevalence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Phenolic compounds have been a promising source of such agents. The following sections detail the current understanding of the antibacterial and antifungal properties of this compound and its analogs.

Antibacterial Efficacy Against Microbial Strains

The in vitro antibacterial activity of phenolic compounds is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. While direct studies on the antibacterial efficacy of this compound are limited, research on related compounds provides some insights. For example, a molecular docking study investigated the binding affinity of a similar compound, ethanone (B97240), 1-(2-hydroxy-5-methyl phenyl), with several key proteins of Staphylococcus aureus, a significant human pathogen. This computational analysis suggested potential interactions with proteins crucial for bacterial survival, such as dehydrosqualene synthase and dihydrofolate reductase. However, it is important to note that computational predictions require experimental validation to confirm antibacterial activity.

Further experimental studies are necessary to determine the MIC values of this compound against a panel of clinically relevant bacterial strains, including both Gram-positive and Gram-negative bacteria, to fully assess its potential as an antibacterial agent.

Antifungal Properties, including Against Phytopathogenic Organisms

Phytopathogenic fungi are a major threat to global food security, causing significant crop losses. The development of new, effective, and environmentally benign fungicides is a critical area of research. Derivatives of dihydroxyphenyl ethanone have shown promise as antifungal agents.

Studies on a series of 1-(2,4-dihydroxyphenyl) ethanone derivatives have demonstrated their in vitro antifungal activities against several important plant pathogenic fungi. These compounds exhibited inhibitory effects on the mycelial growth of fungi such as Glomerella cingulata, Botrytis cinerea, and Fusarium graminearum. For instance, certain derivatives displayed broad-spectrum inhibitory activity with IC50 values (the concentration required to inhibit 50% of the fungal growth) in the range of 16-36 μg/mL. nih.gov The structure-activity relationship studies from this research indicated that the presence of an α,β-unsaturated ketone unit in the alkyl chain is a key structural feature for the fungicidal action. nih.gov

While these findings on related compounds are encouraging, direct evaluation of this compound against a range of fungal pathogens, including those affecting plants and humans, is needed to ascertain its specific antifungal spectrum and potency.

Enzyme Modulation and Inhibition Studies (In Vitro)

Enzymes are crucial for a vast array of physiological processes, and their modulation by small molecules is a cornerstone of pharmacology. The potential of this compound to inhibit key metabolic and inflammatory enzymes is an area of active investigation.

Inhibition of Key Metabolic Enzymes (e.g., Cytochrome P450 Isoforms, Alpha-Glucosidase)

Cytochrome P450 Isoforms: The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the metabolism of a wide variety of endogenous and exogenous compounds, including drugs. Inhibition of CYP isoforms can lead to significant drug-drug interactions. Currently, there is a lack of specific data on the inhibitory effects of this compound on various CYP450 isoforms. In vitro assays using human liver microsomes are the standard method to evaluate the potential of a compound to inhibit these crucial enzymes. Such studies would be essential to assess the safety profile of this compound if it were to be considered for therapeutic development.

Alpha-Glucosidase: Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. By slowing down the breakdown of complex carbohydrates into glucose, alpha-glucosidase inhibitors can help to control postprandial hyperglycemia. While various natural and synthetic compounds are known to inhibit this enzyme, specific studies on the alpha-glucosidase inhibitory activity of this compound are not yet available in the scientific literature.

Modulation of Inflammatory Mediators (e.g., Lipoxygenase)

Lipoxygenases (LOXs) are a family of enzymes that play a critical role in the biosynthesis of leukotrienes, which are potent inflammatory mediators. Inhibition of LOXs is therefore a target for the development of anti-inflammatory drugs. While some acetophenone (B1666503) derivatives have been investigated for their anti-inflammatory properties, there is currently no specific research available on the lipoxygenase inhibitory activity of this compound. In vitro assays using purified lipoxygenase enzymes would be necessary to determine if this compound can modulate the activity of these important inflammatory mediators.

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the biological activities of the chemical compound This compound within the scope of the requested outline.

Extensive searches for research investigating the "" for this particular compound did not yield any studies on its:

Other Emerging Biological Activities in Research Models

Mechanistic Studies of 1 2,5 Dihydroxy 4 Methylphenyl Ethanone S Biological Action

Molecular Target Identification and Interaction Analysis (e.g., Proteins, Nucleic Acids)

While direct molecular target identification for 1-(2,5-dihydroxy-4-methylphenyl)ethanone is not extensively documented, studies on structurally similar compounds provide insights into potential protein interactions. Research on derivatives of the related compound 2,5-dihydroxyacetophenone suggests that these molecules may exert their biological effects by interacting with key cellular enzymes. For instance, certain aminopyrazolone (B8391566) derivatives have been investigated for their potential to interact with and inhibit Cyclin-Dependent Kinase 2 (CDK-2) and Carbonic Anhydrase IX (CA IX) receptors. researchgate.net

Furthermore, in vitro studies using an analogue, 1-(2,5-dihydroxy-4-methylphenyl)-2-aminopropane, have demonstrated its ability to form covalent bonds with macromolecules. nih.gov Under oxidizing conditions, this hydroquinone (B1673460) analogue showed significant non-extractable binding to bovine serum albumin. nih.gov This suggests that a potential mechanism of action involves the alkylation of nucleophilic groups on proteins. nih.gov Additionally, when the parent compound (the dimethoxy-analogue) was incubated with rabbit liver microsomes in the presence of NADPH, irreversible binding to macromolecular components was observed, indicating that metabolic activation is likely required for this interaction. nih.gov

| Investigated Compound | Potential Molecular Target | Type of Interaction | Experimental Context |

|---|---|---|---|

| Aminopyrazolone derivatives of 2,5-dihydroxyacetophenone | CDK-2, CA IX | Inhibition | Antiproliferative activity assays researchgate.net |

| 1-(2,5-dihydroxy-4-methylphenyl)-2-aminopropane (analogue) | Bovine Serum Albumin | Covalent Binding (Alkylation) | In vitro incubation under oxidizing conditions nih.gov |

| 1-(2,5-dihydroxy-4-methylphenyl)-2-aminopropane (via metabolic activation) | Microsomal Macromolecules | Irreversible Binding | Incubation with rabbit liver microsomes and NADPH nih.gov |

Elucidation of Redox Mechanisms and Free Radical Scavenging Pathways

The antioxidant activity of phenolic compounds, including this compound, is central to their biological action. The hydroquinone moiety in its structure is key to its ability to participate in redox reactions and scavenge free radicals. Quantum chemical studies on phenols have identified several key mechanisms for free radical scavenging. scienceopen.com

The primary pathways for free radical scavenging by phenols are:

Hydrogen Atom Transfer (HAT): The phenolic antioxidant donates a hydrogen atom from one of its hydroxyl groups to a free radical, thereby neutralizing it. The resulting phenoxyl radical is typically more stable and less reactive.

Electron Transfer (ET): The compound can donate an electron to a free radical, a mechanism that can be followed by proton loss.

The efficiency of these mechanisms is influenced by the molecular structure and the reaction environment (i.e., solvent polarity). nih.gov For hydroquinone structures specifically, autoxidation is a critical aspect of their redox chemistry. Studies on the hydroquinone metabolite of a related psychotomimetic amine showed that at physiological pH (7.4), it undergoes autoxidation to form a quinone species. nih.gov This process, which appears to be catalyzed by trace metals, is a fundamental redox mechanism through which the compound can interact with and neutralize reactive oxygen species (ROS). nih.gov The presence of two hydroxyl groups on the aromatic ring allows for the donation of hydrogen atoms or electrons, making it an effective scavenger of various free radicals, such as hydroxyl and peroxyl radicals. mdpi.commdpi.com

Formation of Reactive Intermediates and Covalent Adducts with Biomolecules (In Vitro, Non-Human Models)

The redox activity of this compound and its analogues can lead to the formation of highly reactive intermediates capable of binding covalently to biomolecules. Research on 1-(2,5-dihydroxy-4-methylphenyl)-2-aminopropane, a hydroquinone analogue, provides a clear model for this process. nih.gov

Autoxidation of this hydroquinone metabolite at neutral pH does not simply neutralize radicals but results in the formation of a bicyclic imino quinone. nih.gov This imino quinone is identified as a potent alkylating agent. It readily reacts with nucleophiles, such as the thiol groups found in cysteine residues of proteins. nih.gov The mechanism involves a 1,4-addition of the thiol to the quinone intermediate, forming a stable covalent adduct. nih.gov

In vitro experiments have substantiated this reactivity. When the tritium-labeled hydroquinone analogue was incubated with bovine serum albumin, significant amounts of radioactivity became irreversibly bound to the protein, which is indicative of covalent adduct formation via the quinone intermediate. nih.gov Similarly, NADPH-dependent metabolic activation in liver microsomes led to irreversible binding to microsomal macromolecules, further supporting the formation of reactive intermediates that covalently modify essential biomolecules. nih.gov

| Parent Compound (Analogue) | Reactive Intermediate | Biomolecule Target | Type of Adduct/Interaction | Reference |

|---|---|---|---|---|

| 1-(2,5-dihydroxy-4-methylphenyl)-2-aminopropane | Bicyclic imino quinone | Thiols (e.g., on proteins) | Covalent adduct via 1,4-addition | nih.gov |

| 1-(2,5-dihydroxy-4-methylphenyl)-2-aminopropane | Imino quinone | Bovine Serum Albumin | Covalent alkylation of nucleophilic functionalities | nih.gov |

| 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (precursor to hydroquinone) | Metabolically activated intermediate | Microsomal macromolecules | Irreversible covalent binding | nih.gov |

Influence on Intracellular Signaling Cascades (In Vitro)

The biological effects of phenolic compounds often extend beyond direct radical scavenging to the modulation of intracellular signaling pathways. While specific data for this compound is limited, research on a structurally related compound, 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (B97240) (DMHE), offers insight into potential mechanisms in cancer cell lines. nih.gov

In a study using the HT-29 human colon adenocarcinoma cell line, DMHE was shown to induce cell cycle arrest at the G0/G1 phase in a time-dependent manner. nih.gov This effect on the cell cycle is a hallmark of interference with signaling cascades that control cell proliferation. Further investigation through western blot analysis revealed that this compound modulates the expression of key proteins involved in apoptosis (programmed cell death). nih.gov Specifically, treatment with DMHE led to an up-regulation of the pro-apoptotic proteins Bax and PUMA. nih.gov Concurrently, an increase in the expression of anti-apoptotic proteins Bcl-2, Bcl-xL, and Mcl-1 was also observed, suggesting a complex regulatory response to the compound's presence. nih.gov

| Compound | Cell Line | Observed Effect | Affected Signaling Proteins |

|---|---|---|---|

| 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (DMHE) | HT-29 (Human Colon Adenocarcinoma) | Cell Cycle Arrest | G0/G1 phase arrest nih.gov |

| Modulation of Apoptotic Proteins | Up-regulated: Bax, PUMA Up-regulated: Bcl-2, Bcl-xL, Mcl-1 nih.gov |

These findings illustrate that dihydroxy-ethanone structures can influence critical intracellular signaling cascades that govern cell fate, including cell cycle progression and apoptosis.

Structure Activity Relationship Sar Investigations of 1 2,5 Dihydroxy 4 Methylphenyl Ethanone Derivatives

Role of Phenolic Hydroxyl Groups in Biological Activity and Ligand Binding

The two phenolic hydroxyl groups in 1-(2,5-Dihydroxy-4-methylphenyl)ethanone and its derivatives are principal drivers of their biological effects, particularly in antioxidant activity and ligand-receptor binding. The antioxidant capability of phenols stems from their ability to donate a hydrogen atom from a hydroxyl group to neutralize free radicals, a process that is significantly enhanced by the presence of two hydroxyl groups. mdpi.com This hydrogen atom transfer (HAT) mechanism transforms the phenol (B47542) into a more stable phenoxyl radical, effectively halting oxidative chain reactions. mdpi.com

In the context of ligand binding, phenolic hydroxyl groups are crucial for forming hydrogen bonds with amino acid residues in target proteins. These interactions are vital for the affinity and specificity of a molecule for its receptor. For instance, studies on derivatives have shown that the introduction of a phenolic hydroxyl group can dramatically increase binding affinity to protein kinase C (PKC) isozymes, which are implicated in cell proliferation. This enhanced binding translates directly to more potent antiproliferative activity. The hydroxyl group can form key hydrogen bonds with both the protein and surrounding phospholipids, anchoring the ligand in the binding site more effectively.

| Derivative | Modification | PKCα-C1A Binding (Ki, nM) | PKCδ-C1B Binding (Ki, nM) |

| Analog A | Lacks phenolic -OH | 110 | 43 |

| Analog B | Contains phenolic -OH | 11 | 6.1 |

This table illustrates the significant increase in binding affinity (lower Ki value indicates stronger binding) to Protein Kinase C (PKC) isozymes upon the introduction of a phenolic hydroxyl group to a derivative structure.

Significance of Methyl and Acetyl Substituents on the Aromatic Ring

While the hydroxyl groups are primary determinants of activity, the methyl and acetyl substituents on the aromatic ring of this compound also play significant, albeit more subtle, roles in modulating the molecule's properties and biological interactions.

The acetyl group (-COCH3) is instrumental in defining the molecule's conformational preferences. The carbonyl oxygen of the acetyl group readily acts as a hydrogen bond acceptor for the adjacent hydroxyl group at the C2 position. This intramolecular hydrogen bond forces the acetyl group to be coplanar with the aromatic ring, creating a more rigid and planar structure. This planarity is often a prerequisite for effective binding to flat aromatic regions of receptor sites and for enabling π–π stacking interactions with biological macromolecules.

The methyl group (-CH3) influences the molecule's electronic properties and its lipophilicity (fat-solubility). By donating electron density to the aromatic ring, the methyl group can affect the reactivity of the phenolic hydroxyls, thereby modulating antioxidant potential. Furthermore, the methyl group increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach intracellular targets. The strategic placement of such alkyl groups can therefore be used to fine-tune the pharmacokinetic and pharmacodynamic profile of a derivative.

Effects of Structural Modifications on Specific Biological Activities (e.g., Antioxidant, Antimicrobial, Antiproliferative)

Systematic structural modifications of the this compound scaffold have led to the development of derivatives with tailored biological activities. By altering substituents on the aromatic ring or modifying the core structure, researchers can optimize for antioxidant, antimicrobial, or antiproliferative effects.

Antioxidant Activity: The antioxidant capacity is highly dependent on the number and arrangement of hydroxyl groups. Studies on related phenolic structures consistently show that compounds with two hydroxyl groups, particularly in an ortho or para position to each other (as in a hydroquinone (B1673460) structure), exhibit superior free radical scavenging activity compared to their monohydroxy counterparts. researchgate.net

| Compound/Derivative | Modification/Assay | Activity Measurement | Result |

| Xanthene Derivative 2 | Contains 2',3'-dihydroxy phenyl | Antioxidant (DPPH) | Best activity in series |

| Benzothiazine 4a | 2-(2,4-dihydroxyphenyl) moiety | Antiproliferative (T47D cells) | ID50 < 4 µg/mL |

| Quinolinone-Triazole 3h | Complex heterocyclic structure | Antiproliferative (General) | GI50 = 22 nM |

| Quinolinone-Triazole 3h | Complex heterocyclic structure | Antioxidant (DPPH, 10 µM) | 73.5% scavenging |

This table presents a summary of biological activities for various derivatives containing dihydroxyphenyl moieties, demonstrating how structural context influences specific outcomes. researchgate.netresearchgate.netmdpi.com

Conformational Preferences and Their Relation to Bioactivity

The three-dimensional shape, or conformation, of a molecule is a critical factor that governs its ability to interact with biological targets. For derivatives of this compound, the conformational arrangement is strongly influenced by intramolecular forces, which in turn dictates their bioactivity.

Theoretical calculations and structural studies reveal that these molecules preferentially adopt a planar conformation. mdpi.com This planarity is largely enforced by a strong intramolecular hydrogen bond formed between the hydrogen of the C2-hydroxyl group and the carbonyl oxygen of the acetyl group. mdpi.com This interaction locks the acetyl group into the same plane as the aromatic ring, creating a rigid, flat structure.

This defined conformation is highly significant for bioactivity. A planar structure can facilitate more effective intercalation into DNA or binding to flat hydrophobic pockets in enzymes and receptors. mdpi.com The stability of this conformation ensures that the molecule presents a consistent shape to its biological target, optimizing the alignment of key interactive groups like the phenolic hydroxyls for binding. Any structural modification that disrupts this intramolecular hydrogen bond could alter the molecule's conformation, potentially leading to a decrease in biological activity. Therefore, understanding and maintaining the preferred conformation is a key aspect of designing potent derivatives.

Computational and Theoretical Chemistry Studies on 1 2,5 Dihydroxy 4 Methylphenyl Ethanone

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These simulations are widely used to predict the interaction between a small molecule ligand and a protein receptor, providing insights into the molecule's potential as a drug candidate.

While specific molecular docking studies on 1-(2,5-Dihydroxy-4-methylphenyl)ethanone are not widely available in the reviewed literature, studies on closely related compounds offer valuable insights. For instance, the antimicrobial potential of the structurally similar compound, Ethanone (B97240), 1-(2-hydroxy-5-methyl phenyl), has been investigated through molecular docking against several key proteins of Staphylococcus aureus. The binding affinities from these simulations indicate the compound's potential to inhibit essential bacterial enzymes. bohrium.comresearchgate.net

The following table summarizes the binding affinities of Ethanone, 1-(2-hydroxy-5-methyl phenyl) with various protein targets from Staphylococcus aureus. bohrium.comresearchgate.net

| Protein Target | PDB ID | Binding Affinity (kcal/mol) |

| Dehydrosqualene synthase (CrtM) | 2ZCO | -6.8 |

| Dihydrofolate reductase (DHFR) | 2W9S | -6.4 |

| Clumping factor A (ClfA) | 1N67 | -6.3 |

| Sortase-A | 1T2P | -6.2 |

| DNA gyrase | 3U2D | -5.9 |

| Undecaprenyl diphosphate (B83284) synthase (UPPS) | 4H8E | -5.3 |

These results suggest that acetophenone (B1666503) derivatives have the potential to interact with various biological targets. The hydroxyl and methyl groups on the phenyl ring, as present in this compound, are expected to play a crucial role in forming hydrogen bonds and other non-covalent interactions within the active sites of proteins, thereby influencing their biological activity.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT calculations can provide valuable information about a molecule's geometry, electronic properties, and reactivity. mdpi.comnih.govespublisher.com

For acetophenone derivatives, DFT studies are instrumental in understanding their stability, reactivity, and spectroscopic properties. These calculations can determine various reactivity descriptors, such as ionization potential, electron affinity, chemical hardness, and electronegativity, which help in predicting the chemical behavior of the molecule. mdpi.com

A DFT computational study on acetophenone-based chalcone (B49325) derivatives, for example, has been used to investigate the changes in electronic properties resulting from different substitutions on the aromatic rings. researchgate.net Such studies typically involve geometry optimization to find the most stable conformation of the molecule, followed by the calculation of electronic properties at a specific level of theory and basis set, such as B3LYP/6-311G++. mdpi.com

The electronic properties that can be calculated for this compound using DFT are summarized in the table below.

| Parameter | Description |

| Ionization Potential (I) | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | A measure of the molecule's resistance to deformation or change in its electron distribution. |

| Chemical Softness (S) | The reciprocal of chemical hardness, indicating the molecule's polarizability. |

| Electronegativity (χ) | The power of an atom in a molecule to attract electrons to itself. |

| Electrophilicity Index (ω) | A measure of the molecule's ability to accept electrons. |

These parameters provide a quantitative basis for understanding the reactivity of this compound and its potential interactions with biological macromolecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models used in the chemical and biological sciences and engineering. These models relate the quantitative chemical structure of a compound to its biological activity.

QSAR studies on acetophenone derivatives have been conducted to predict their antibacterial activity. nih.govresearchgate.net In one such study, the antibacterial activity of twenty acetophenone derivatives was evaluated against several Gram-positive and Gram-negative bacteria. The study developed QSAR models using spatial, electronic, and topological descriptors to predict the antibacterial activity. nih.govresearchgate.net

The statistical quality of the developed QSAR models was found to be acceptable, with correlation coefficients (r²) ranging from 0.76 to 0.91 and cross-validated r² values between 0.56 and 0.85. nih.govresearchgate.net These models indicated that descriptors related to the molecule's shape, electronic distribution, and connectivity are crucial for its antibacterial action. Such models could be employed to predict the biological activity of this compound and guide the synthesis of more potent analogues.

In Silico Prediction of Pharmacokinetic-Related Parameters relevant to In Vitro and Animal Studies

In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, helping to identify potential liabilities early in the drug discovery process. nih.gov Web-based tools like SwissADME provide a platform for these predictions. phytojournal.comrfppl.co.inhumanjournals.com

For the related compound, Ethanone, 1-(2-hydroxy-5-methyl phenyl), ADMET studies have shown that it has zero violations of Lipinski's rule of five, suggesting good potential for oral bioavailability. bohrium.comresearchgate.net

The table below outlines key pharmacokinetic parameters that can be predicted for this compound using in silico tools. phytojournal.com

| Parameter | Description | Significance |

| Lipophilicity (LogP) | The partition coefficient between octanol (B41247) and water, indicating the molecule's solubility in lipids. | Affects absorption, distribution, and metabolism. |

| Water Solubility (LogS) | The logarithm of the molar solubility in water. | Crucial for dissolution and absorption. |

| Blood-Brain Barrier (BBB) Permeability | The ability of the compound to cross the blood-brain barrier. | Important for drugs targeting the central nervous system. |

| CYP450 Inhibition | The potential to inhibit key metabolic enzymes. | Predicts potential drug-drug interactions. |

| Drug-likeness | Compliance with established rules like Lipinski's rule of five. | Indicates the likelihood of a compound being an orally active drug. |

These predictions are essential for prioritizing compounds for further experimental testing in in vitro and animal studies.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain and predict the reactivity of molecules. youtube.compku.edu.cnsapub.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

A study on dihydroxybenzenes revealed that the HOMO orbitals are primarily located on the hydroxyl groups, indicating these are the sites for electron donation. researchgate.net The LUMO orbitals, on the other hand, are located on the ortho carbon atoms relative to the hydroxyl groups. researchgate.net

For this compound, the FMO analysis would likely show:

HOMO: Predominantly localized on the electron-rich dihydroxy-substituted phenyl ring, particularly the oxygen atoms of the hydroxyl groups.

LUMO: Likely distributed over the carbonyl group and the aromatic ring, which are the electron-accepting parts of the molecule.

The HOMO-LUMO energy gap can be calculated using DFT, providing insights into the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential Surface (MEPS) Mapping

The Molecular Electrostatic Potential Surface (MEPS) is a visual representation of the electrostatic potential on the surface of a molecule. It is used to predict the reactive sites for electrophilic and nucleophilic attacks. researchgate.net Regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are prone to nucleophilic attack.

For this compound, the MEPS map would be expected to show:

Negative Regions: Concentrated around the oxygen atoms of the carbonyl and hydroxyl groups, indicating these are the primary sites for electrophilic attack and hydrogen bond acceptance.

Positive Regions: Located around the hydrogen atoms of the hydroxyl groups and the aromatic ring, suggesting these are sites for nucleophilic attack and hydrogen bond donation.

MEPS mapping is a valuable tool for understanding intermolecular interactions, particularly in the context of ligand-protein binding.

Analysis of Non-Covalent Interactions and Crystal Packing in Related Compounds

The study of non-covalent interactions and crystal packing is crucial for understanding the solid-state properties of a compound, including its stability, solubility, and bioavailability. X-ray crystallography is the primary experimental technique for this, but computational methods can also provide valuable insights.

Crystal structure analyses of related compounds, such as 1-(2,4-dihydroxy-6-methylphenyl)ethanone (B1616788) and derivatives of 1-(2-hydroxy-5-methoxyphenyl)ethanone, reveal common patterns of non-covalent interactions. nih.govnih.govresearchgate.net

Key interactions observed in the crystal structures of similar acetophenones include:

Intramolecular Hydrogen Bonds: Often formed between the ortho-hydroxyl group and the carbonyl oxygen atom, leading to a planar conformation of this part of the molecule. nih.gov

Intermolecular Hydrogen Bonds: The other hydroxyl groups typically engage in hydrogen bonding with neighboring molecules, forming chains or more complex networks. nih.gov

π-π Stacking: The aromatic rings can stack on top of each other, contributing to the stability of the crystal lattice. mdpi.com

These types of interactions are highly likely to govern the crystal structure of this compound, influencing its physical properties.

Analytical Methodologies for the Research and Characterization of 1 2,5 Dihydroxy 4 Methylphenyl Ethanone

Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic methods are fundamental to the structural elucidation of 1-(2,5-Dihydroxy-4-methylphenyl)ethanone, providing detailed information about its atomic composition, functional groups, and molecular mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for determining the precise structure of a molecule by mapping the carbon and hydrogen framework. While specific experimental data for this compound is not widely published, analysis of related compounds such as 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (B97240) has been confirmed using NMR. semanticscholar.orgnih.gov For this compound, ¹H and ¹³C NMR spectra would provide key information. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methyl group protons, the acetyl group protons, and the hydroxyl protons, with chemical shifts and coupling patterns revealing their connectivity. Similarly, the ¹³C NMR spectrum would show unique peaks for each carbon atom in the molecule, including the carbonyl carbon of the ketone group.

Infrared (IR) Spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of the closely related compound 1-(2,5-dihydroxyphenyl)ethanone shows characteristic absorption bands that would be expected to be similar for the methylated analog. nist.gov Key absorptions would include a broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl groups. A strong, sharp peak would be anticipated around 1650 cm⁻¹ due to the C=O stretching of the ketone group. Additional peaks in the 1400-1600 cm⁻¹ range would correspond to C=C stretching within the aromatic ring, while C-H stretching and bending vibrations would also be present.

Mass Spectrometry (MS) determines the molecular weight and can provide information about the structure through fragmentation patterns. For this compound, the molecular formula is C₉H₁₀O₃, corresponding to a monoisotopic mass of 166.06 g/mol . uni.lu High-resolution mass spectrometry would be able to confirm this mass with high accuracy. The electron ionization mass spectrum of the related 2,5-Dihydroxyacetophenone shows a prominent molecular ion peak and specific fragmentation patterns that help in its identification. nist.gov Predicted mass-to-charge ratios (m/z) for various adducts of this compound have been calculated and are essential for its identification in complex mixtures. uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted Collision Cross Section (CCS) (Ų) |

|---|---|---|

| [M+H]⁺ | 167.07027 | 131.4 |

| [M+Na]⁺ | 189.05221 | 140.8 |

| [M-H]⁻ | 165.05571 | 133.5 |

| [M+NH₄]⁺ | 184.09681 | 151.4 |

| [M+K]⁺ | 205.02615 | 138.7 |

Chromatographic Separation and Quantification Methods (e.g., Gas Chromatography-Mass Spectrometry, High-Performance Liquid Chromatography)

Chromatographic techniques are essential for separating this compound from mixtures and for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for separating and identifying volatile and thermally stable compounds. While data for the target compound is scarce, the National Institute of Standards and Technology (NIST) database indicates the availability of gas chromatography data for the parent compound, 1-(2,5-dihydroxyphenyl)ethanone. nist.gov This suggests that a GC-MS method could be readily developed for this compound. The compound would first be separated on a GC column based on its boiling point and interaction with the stationary phase, and then detected by a mass spectrometer, which would provide a mass spectrum for definitive identification. The use of short analytical columns can sometimes reduce thermal degradation of labile compounds during GC-MS analysis. unb.br

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of a wide range of compounds, including those that are not suitable for GC. An HPLC method for separating the related compound Ethanone, 1-(2,5-dimethoxyphenyl)- has been developed using a reverse-phase (RP) column with a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier. sielc.com A similar RP-HPLC method, likely using a C18 column with a methanol (B129727) or acetonitrile and water mobile phase, could be optimized for the separation of this compound. Detection could be achieved using a UV detector, as the aromatic ring and carbonyl group are strong chromophores.

Advanced Structural Elucidation Techniques (e.g., X-ray Crystallography of Related Structures)

For an unambiguous determination of the three-dimensional molecular structure, advanced techniques like X-ray crystallography are employed, provided a suitable single crystal can be grown.

X-ray Crystallography provides precise information on bond lengths, bond angles, and the conformation of a molecule in the solid state. Although a crystal structure for this compound is not publicly available, the structures of several closely related compounds have been determined. For instance, the crystal structure of (2,5-dihydroxyphenyl)-(4-methoxyphenyl)methanone has been resolved, providing detailed insights into its solid-state conformation and intermolecular interactions. researchgate.net Similarly, the crystal structure of 1-(2-hydroxy-5-methoxyphenyl)ethanone 4,4-dimethylthiosemicarbazone reveals a nearly planar molecular geometry and the presence of intramolecular hydrogen bonding. nih.gov These studies on analogous structures demonstrate how X-ray crystallography can definitively establish the stereochemistry and packing of molecules, information that would be invaluable for understanding the physical and chemical properties of this compound.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.7097 (12) |

| b (Å) | 7.8300 (5) |

| c (Å) | 21.2351 (19) |

| β (°) | 92.635 (8) |

| Volume (ų) | 2609.3 (3) |

Metabolic Pathways and Biotransformation in Non Human Biological Systems

In Vitro Metabolic Stability and Metabolite Identification (e.g., using Microsomal Fractions, S9 Fractions)

No studies were found that determined the in vitro half-life, intrinsic clearance, or identified the metabolites of 1-(2,5-Dihydroxy-4-methylphenyl)ethanone using liver microsomes or S9 fractions from any non-human species.

Characterization of Biotransformation Pathways (e.g., Hydroxylation, O-Demethylation, Conjugation Reactions)

There is no available information to characterize the specific biotransformation pathways, such as hydroxylation, O-demethylation, or conjugation reactions (e.g., glucuronidation, sulfation), that this compound undergoes in non-human biological systems.

Distribution and Accumulation Patterns in Non-Human Animal Models

No pharmacokinetic studies were identified that describe the absorption, distribution, and accumulation patterns of this compound in any non-human animal models.

Due to the absence of specific research on this compound, data tables and detailed research findings as requested in the instructions cannot be generated.

Potential Research Applications of 1 2,5 Dihydroxy 4 Methylphenyl Ethanone Non Clinical Focus

Role as a Chemical Intermediate in Complex Organic Synthesis

In the field of organic chemistry, an intermediate is a molecule that is formed from reactants and reacts further to create the desired final product. The structure of 1-(2,5-Dihydroxy-4-methylphenyl)ethanone, featuring hydroxyl (-OH) and ketone (C=O) functional groups, makes it a useful intermediate for synthesizing more complex molecules. wisdomlib.org These functional groups serve as handles for a variety of chemical reactions.

For instance, the ketone group can readily participate in condensation reactions. A notable example is the Claisen-Schmidt condensation with various benzaldehydes to form chalcones. wisdomlib.org These chalcones, characterized by an α,β-unsaturated carbonyl system, are themselves crucial precursors for the synthesis of a wide array of heterocyclic compounds like pyrazolines and oxadiazoles, which are significant in medicinal chemistry. wisdomlib.orgresearchgate.net

Furthermore, the hydroxyl groups can be modified, for example, through esterification. In a process known as the Baker-Venkataraman transformation, a related compound, 1-(2-Hydroxy-5-methyl-phenyl)-ethanone, is first treated with an acid chloride to form an ester, which then rearranges to produce a β-diketone. orientjchem.org Such β-diketones are important ligands capable of forming stable complexes with various metal ions. orientjchem.org The reactivity of this compound allows it to serve as a building block for diverse molecular architectures, including Schiff bases and hydrazones, which are studied for their coordination chemistry and biological activities. researchgate.netsaudijournals.com Its role as an intermediate is foundational to creating novel compounds with tailored properties for further investigation.

Exploration as a Lead Compound for Pre-clinical Therapeutic Development

A "lead compound" in drug discovery is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure and properties that require modification to achieve better outcomes. The acetophenone (B1666503) scaffold is present in numerous biologically active molecules, making derivatives of this compound attractive for exploration in pre-clinical research.

Researchers have synthesized and investigated various derivatives of dihydroxyacetophenones for a range of potential therapeutic applications. For example, studies on related 2,4-dihydroxyacetophenone derivatives have identified them as potent inhibitors of phosphodiesterase-1 (PDE-1) and -3 (PDE-3), enzymes relevant in cardiovascular and inflammatory diseases. nih.gov Similarly, synthetic derivatives of 1-(3,4-dihydroxyphenyl)-ethanone have been evaluated as inhibitors of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of neurotransmitters. nih.gov

The presence of the catechol-like dihydroxy moiety in this compound suggests its potential as a scaffold for developing new enzyme inhibitors or receptor modulators. The specific substitution pattern on the aromatic ring can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties, forming the basis of a medicinal chemistry program aimed at developing new therapeutic agents.

Utility in Agrochemical Research and Development, particularly as an Antifungal Agent

The search for new, effective, and environmentally safer fungicides is a significant area of agrochemical research. Natural products and their synthetic analogues are a promising source for such agents. researchgate.net Derivatives of dihydroxyacetophenones have demonstrated notable activity against various phytopathogenic fungi, which are responsible for significant crop losses worldwide. researchgate.netnih.gov

A study focused on derivatives of the closely related isomer, 2,4-dihydroxy-5-methylacetophenone, evaluated their in vitro antifungal activity against five major plant fungal pathogens. nih.gov Several synthesized compounds showed broad-spectrum activity. Notably, the isopropyl ketone derivative (compound 2g in the study) was the most active against the tested fungi, with IC50 values (the concentration required to inhibit 50% of fungal growth) ranging from 17.28 to 32.32 µg/mL. nih.gov Preliminary structure-activity relationship (SAR) studies indicated that the lipophilicity of the compounds plays a role in their antifungal efficacy. nih.gov

The findings from these studies suggest that the this compound scaffold is a promising starting point for developing new antifungal agents for agricultural use. Further research could involve synthesizing and testing derivatives of this specific isomer to identify compounds with enhanced potency and a broader spectrum of activity against economically important plant pathogens.

| Fungal Pathogen | Compound 2g (isopropyl ketone derivative) | Compound 2h (isobutyl ketone derivative) |

|---|---|---|

| Cytospora sp. | 17.28 | 23.45 |

| Glomerella cingulate | 20.36 | 27.81 |

| Pyricularia oryzaecar | 25.47 | 35.12 |

| Botrytis cinerea | 32.32 | 41.56 |

| Alternaria solani | 29.54 | 38.72 |

Research in Flavor and Fragrance Chemistry

The flavor and fragrance industry utilizes a wide variety of chemical compounds, including certain acetophenones, for their characteristic aromas. However, the potential application of a specific compound in this field depends on its odor profile, stability, and regulatory status.

For this compound, there is limited specific information regarding its flavor and fragrance properties. However, data for the parent compound, 2,5-dihydroxyacetophenone (also known as quinacetophenone), indicates it is not recommended for use in either flavor or fragrance applications. thegoodscentscompany.com The presence of unprotected hydroxyl groups on the aromatic ring can often lead to instability, discoloration, or undesirable odor characteristics, which may limit its utility in fragrance formulations. While the addition of a methyl group can sometimes alter a molecule's sensory properties, the information on the parent compound suggests that this compound is not a primary candidate for research in this area.

Future Research Directions and Unexplored Avenues

Deeper Elucidation of Undefined Mechanistic Pathways

A foundational aspect of future research will be to define the precise molecular mechanisms through which 1-(2,5-Dihydroxy-4-methylphenyl)ethanone exerts its biological effects. While its phenolic structure suggests antioxidant capabilities, the specific pathways are yet to be determined. Key research initiatives should include:

Antioxidant Mechanism Determination: Investigating whether the compound acts primarily through Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) mechanisms is crucial. frontiersin.orgnih.gov Assays such as the Oxygen Radical Absorbance Capacity (ORAC) for HAT and assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) for SET can provide initial insights. frontiersin.org

Identification of Cellular Targets: Beyond general antioxidant activity, it is vital to identify specific protein or nucleic acid targets. This can be achieved by isolating and identifying intermediates formed during its reactions within biological systems. dbatu.ac.in Techniques such as affinity chromatography coupled with mass spectrometry could identify binding partners.

Kinetic Studies: Understanding the rate and order of its reactions with biologically relevant molecules will provide a quantitative measure of its efficacy and help to build a comprehensive mechanistic model. dbatu.ac.in

By systematically exploring these areas, researchers can move beyond the presumptive antioxidant role and uncover more nuanced and specific mechanisms of action, potentially revealing novel therapeutic targets.

Discovery of Novel Biological Activities through High-Throughput Screening

High-throughput screening (HTS) offers a rapid and efficient method for testing large libraries of compounds against a multitude of biological targets, accelerating the discovery of new therapeutic leads. nih.govazolifesciences.com Applying HTS to this compound could unveil previously unknown biological activities. A structured HTS campaign should be implemented.

This process would involve two primary approaches:

Cellular Target-Based HTS (CT-HTS): This whole-cell-based assay provides intrinsically active agents by testing the compound's effect on cell viability, proliferation, or specific cellular events. nih.gov

Molecular Target-Based HTS (MT-HTS): This approach screens the compound against specific, isolated biological targets like enzymes or receptors to identify direct interactions. nih.gov

A tiered screening strategy, as outlined in the table below, would be an efficient approach.

| Screening Tier | Assay Type | Objective | Potential Activities to Explore |

| Primary Screen | CT-HTS | Broadly assess cytotoxicity and antiproliferative effects across diverse cancer cell lines (e.g., breast, colon, lung). | Anticancer, antimicrobial. |

| Secondary Screen | MT-HTS | Test against specific enzyme targets known to be modulated by phenolic compounds. | Enzyme inhibition (e.g., tyrosinase, α-glucosidase, lipase). nih.gov |

| Confirmatory & Follow-up | In vitro mechanistic assays | Validate hits from primary and secondary screens and begin to elucidate the mechanism of action. | Apoptosis induction, cell cycle arrest, specific enzyme kinetics. |

This systematic screening could uncover novel applications for this compound in areas such as oncology, metabolic disorders, or infectious diseases.

Development of More Efficient and Sustainable Synthetic Methodologies

For any compound to move from a laboratory curiosity to a viable therapeutic agent, the development of efficient, scalable, and environmentally benign synthetic routes is paramount. Future research should focus on applying the principles of "green chemistry" to the synthesis of this compound.

Key areas for investigation include:

Catalytic Processes: Exploring the use of solid superacid catalysts or bimetallic nanoparticle catalysts could improve reaction yields and selectivity while allowing for easier catalyst recovery and reuse. rsc.orgresearchgate.net

Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives, such as ionic liquids, can significantly reduce the environmental impact of the synthesis. researchgate.net

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

A comparison of a potential sustainable method with traditional synthesis could highlight the advantages:

| Parameter | Traditional Synthesis (e.g., Friedel-Crafts Acylation) | Potential Green Synthesis |

| Catalyst | Stoichiometric Lewis acids (e.g., AlCl₃) | Recyclable solid acid or nanoparticle catalyst. rsc.org |

| Solvent | Halogenated solvents (e.g., Dichloromethane) | Ionic liquids or solvent-free conditions. researchgate.net |

| Byproducts | Significant acidic and metallic waste | Minimal waste, catalyst is recycled. |

| Efficiency | Moderate yields, difficult purification | Potentially higher yields and selectivity, simpler workup. |

Developing such methodologies would not only be environmentally responsible but also economically advantageous for potential large-scale production.

Comprehensive Comparative Studies with Naturally Occurring and Synthetic Analogues

To fully understand the therapeutic potential and structure-activity relationships (SAR) of this compound, it is essential to conduct comparative studies with its structural analogues. This involves synthesizing a library of related compounds and evaluating them alongside known, structurally similar natural products.

The research should focus on:

Synthesis of Analogues: Modifying the core structure by altering the position and nature of the substituents on the aromatic ring (e.g., changing the methyl group to a larger alkyl group, altering the position of the hydroxyl groups).

Biological Activity Profiling: Screening the parent compound and its analogues in parallel using the same biological assays (e.g., antioxidant, enzyme inhibition, or cytotoxicity assays).

Quantitative Structure-Activity Relationship (QSAR) Analysis: Using computational models to correlate the observed biological activities with specific physicochemical properties of the molecules, such as lipophilicity (LogP) and electronic parameters. researchgate.net

This approach will provide deep insights into which structural features are critical for a given biological activity, guiding the design of more potent and selective future derivatives. nih.gov

Integration of Advanced Omics Technologies for Systems-Level Biological Understanding

To achieve a holistic view of the biological impact of this compound, the integration of advanced "omics" technologies is indispensable. nih.gov These systems biology approaches can reveal the global cellular response to the compound, identifying entire pathways and networks that are affected, rather than just single targets. frontiersin.orgnih.gov

Future research should employ a multi-omics strategy:

Transcriptomics: Analyzing changes in gene expression (RNA levels) in cells treated with the compound to identify which genes are up- or down-regulated. nih.gov

Proteomics: Studying the changes in the entire protein profile of a cell upon treatment to see the downstream effects of altered gene expression. conicet.gov.ar

Metabolomics: Investigating the changes in the cellular metabolome (the complete set of small-molecule metabolites) to understand the compound's impact on metabolic pathways. mdpi.comoup.com

By integrating data from these different omics levels, researchers can construct a comprehensive model of the compound's mechanism of action. happiestminds.comresearchgate.net For example, transcriptomic data might show the upregulation of genes involved in an apoptotic pathway, which could be confirmed by proteomic data showing an increase in caspase proteins, and further supported by metabolomic data indicating changes in energy metabolism consistent with cell death. This integrated approach provides a powerful, unbiased method for understanding the compound's full biological role and identifying potential biomarkers for its activity. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.